TCO-PEG36-acid TCO-PEG36-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683190
InChI: InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1-
SMILES:
Molecular Formula: C84H163NO40
Molecular Weight: 1827.2 g/mol

TCO-PEG36-acid

CAS No.:

Cat. No.: VC16683190

Molecular Formula: C84H163NO40

Molecular Weight: 1827.2 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG36-acid -

Specification

Molecular Formula C84H163NO40
Molecular Weight 1827.2 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1-
Standard InChI Key XODRNEMODIMODD-UPHRSURJSA-N
Isomeric SMILES C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Chemical Identity and Structural Properties

TCO-PEG36-acid (systematic name: trans-cyclooctene-PEG36-carboxylic acid) is a tripartite molecule with distinct functional regions:

  • A trans-cyclooctene (TCO) group, enabling bioorthogonal "click" reactions via inverse electron-demand Diels-Alder (IEDDA) kinetics.

  • A 36-mer polyethylene glycol (PEG) spacer, conferring aqueous solubility and reducing nonspecific interactions .

  • A terminal carboxylic acid, facilitating covalent conjugation to amines via carbodiimide chemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈₄H₁₆₃NO₄₀
Molecular Weight1827.2 g/mol
Purity>95%
Solubility>50 mg/mL in H₂O, DMSO
Storage Conditions-20°C, desiccated

The extended PEG chain dominates the molecular structure, contributing ~80% of the total mass. Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of the cyclooctene ring, which is essential for rapid tetrazine ligation . Dynamic light scattering (DLS) analyses demonstrate a hydrodynamic radius of 3.8 nm, ideal for maintaining protein solubility without steric hindrance.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • TCO Activation: Trans-cyclooctene-8-amine is reacted with succinimidyl carbonate to form an NHS-active intermediate .

  • PEG Coupling: The activated TCO is conjugated to a 36-unit PEG diamine spacer under anhydrous DMF conditions.

  • Acid Functionalization: The terminal amine is converted to carboxylic acid using glutaric anhydride, followed by HPLC purification.

Reaction yields typically range from 65–75%, with impurities primarily consisting of PEG chain length variants.

Industrial Manufacturing

Large-scale production (batch sizes >1 kg) employs continuous-flow reactors to enhance reproducibility. Key process parameters include:

Table 2: Industrial Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature25–30°CPrevents PEG degradation
Residence Time120–150 minMaximizes TCO coupling
Solvent SystemAnhydrous DMF/THF (9:1)Enhances reactant solubility
CatalystDMAP (0.5 eq)Accelerates NHS activation

Automated process analytical technology (PAT) monitors reaction progression via in-line FTIR, ensuring >98% conversion rates. Post-synthesis, tangential flow filtration removes low-molecular-weight impurities, achieving >95% purity without chromatography.

Biochemical Applications

PROTACs Development

TCO-PEG36-acid serves as the linchpin in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. Its role includes:

  • Ligand Spacing: The 15.2 nm PEG chain optimally positions the E3 ligase binder (e.g., VHL or CRBN) relative to the target protein.

  • Solubilization: Reduces aggregation of hydrophobic warheads (e.g., kinase inhibitors).

  • pH Stability: Maintains integrity in endosomal compartments (pH 5.0–6.5) during ubiquitination.

Recent studies demonstrate that PROTACs using TCO-PEG36-acid achieve DC₅₀ values (50% degradation concentration) 3–5x lower than shorter PEG variants, attributed to improved ternary complex formation.

Bioorthogonal Imaging

The TCO moiety undergoes ultrafast cycloaddition with tetrazine probes (k₂ > 1,000 M⁻¹s⁻¹), enabling real-time tracking of biomolecules in vivo . Applications include:

  • Tumor Targeting: Conjugation to anti-HER2 antibodies for PET imaging (¹⁸F-labeled tetrazines).

  • Intracellular Delivery: pH-responsive tetrazine probes for endosomal escape monitoring.

Table 3: Kinetic Parameters of TCO-Tetrazine Reactions

Tetrazine Probek₂ (M⁻¹s⁻¹)Tumor-to-Background Ratio
Tz-6-H-TCO-PEG361,2408.9:1
Tz-5-FAM9806.7:1
Tz-4-NIR1,0909.3:1

Data adapted from

Stability and Pharmacokinetic Profile

In Vitro Stability

  • Plasma Stability: >90% intact after 72h in human plasma (37°C).

  • Oxidative Resistance: No degradation in 10 mM H₂O₂ (24h).

  • Lyophilization Tolerance: Retains activity after 5 freeze-thaw cycles.

In Vivo Performance

Rat pharmacokinetic studies of a ¹²⁵I-labeled TCO-PEG36-acid conjugate show:

  • Half-life (t₁/₂): 14.2 h (IV), 9.8 h (SC)

  • Clearance: 0.32 L/h/kg

  • Volume of Distribution: 2.1 L/kg

The extended circulation time enables sustained target engagement, with <2% renal excretion observed over 48h.

Future Directions and Challenges

Synthetic Innovations

  • Enantioselective Synthesis: Catalytic asymmetric methods to produce (R)-TCO variants for improved tetrazine kinetics .

  • Branching Strategies: Star-shaped PEG architectures to enhance multivalent binding.

Therapeutic Expansion

  • Gene Editing: Conjugation to CRISPR-Cas9 guides for targeted delivery (in vitro efficacy shown at 50 nM).

  • Antibody-Drug Conjugates (ADCs): Replacement of traditional maleimide linkers to improve plasma stability.

Challenges remain in batch-to-batch reproducibility of PEG chain lengths and scaling production to meet clinical demands.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator